Methylphosphanethione
Description
Methylphosphanethione (CH₃PS) is a phosphorus-sulfur compound characterized by a thiocarbonyl group (C=S) bonded to a methyl group and a phosphorus atom. Phosphorus-sulfur compounds are often studied for their unique electronic properties and applications in organic synthesis and materials science.
Properties
CAS No. |
62779-02-6 |
|---|---|
Molecular Formula |
CH3PS |
Molecular Weight |
78.08 g/mol |
IUPAC Name |
thiophosphorosomethane |
InChI |
InChI=1S/CH3PS/c1-2-3/h1H3 |
InChI Key |
HNBGSGLSXZGNQK-UHFFFAOYSA-N |
Canonical SMILES |
CP=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylphosphanethione can be synthesized through several methods. One common approach involves the reaction of methylphosphine with sulfur. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. Another method involves the use of methyl iodide and phosphine sulfide, which react to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Methylphosphanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form methylphosphonothioic acid.
Reduction: Reduction reactions can convert this compound to methylphosphine.
Substitution: The compound can participate in substitution reactions, where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halides and alkylating agents facilitate substitution reactions.
Major Products Formed
Oxidation: Methylphosphonothioic acid.
Reduction: Methylphosphine.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
Methylphosphanethione has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of methylphosphanethione involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity. The pathways involved in its action include the inhibition of certain enzymatic processes and the modulation of biochemical pathways.
Comparison with Similar Compounds
Structural and Electronic Properties
Key Differences :
- Electronic Configuration : this compound’s thiocarbonyl group may exhibit stronger π-acceptor properties compared to methylenetriphenylphosphorane’s ylide structure, which acts as a nucleophile.
- Steric Effects : Methylenetriphenylphosphorane’s bulky triphenyl groups hinder reactivity in crowded environments, whereas this compound’s smaller methyl group could enable broader substrate compatibility.
Reactivity in Catalysis
- Methylenetriphenylphosphorane : Widely used in Wittig reactions to synthesize alkenes via phosphorus-mediated deoxygenation .
- Phosphine-alkene Ligands: Enhance catalytic activity in transition metal complexes (e.g., palladium-catalyzed cross-couplings) by stabilizing metal centers through dual donor sites .
- This compound: Hypothetically, its sulfur atom could facilitate sulfur-metal bonding, enabling applications in asymmetric catalysis or as a ligand for chalcogenophilic metals (e.g., Mo, W).
Stability and Handling
- Methylenetriphenylphosphorane : Air-stable as a crystalline solid but moisture-sensitive, requiring anhydrous conditions .
- This compound : Likely less stable due to the reactive C=S bond, necessitating inert atmosphere storage (hypothesized based on analogous thiocarbonyl compounds).
Research Findings and Data Gaps
- : Phosphine-alkene ligands demonstrate the importance of hybrid donor atoms in catalysis, suggesting this compound’s P-S system could offer similar synergies .
Critical Data Needs :
- Experimental data on this compound’s synthesis, stability, and metal-binding behavior.
- Comparative studies with analogous thiophosphoryl compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
